5-(Benzyloxy)-4-methylpent-2-yn-1-ol
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Overview
Description
5-(Benzyloxy)-4-methylpent-2-yn-1-ol is an organic compound characterized by a benzyloxy group attached to a pentynol backbone. This compound is of interest due to its unique structure, which combines an alkyne, alcohol, and benzyloxy group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-4-methylpent-2-yn-1-ol typically involves the following steps:
Alkylation: The starting material, 4-methylpent-2-yn-1-ol, undergoes alkylation with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction introduces the benzyloxy group.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-4-methylpent-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like Pd/C (Palladium on carbon).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: H2 with Pd/C, or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-(Benzyloxy)-4-methylpent-2-yn-1-one or 5-(Benzyloxy)-4-methylpent-2-ynoic acid.
Reduction: 5-(Benzyloxy)-4-methylpent-2-en-1-ol or 5-(Benzyloxy)-4-methylpentane-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Benzyloxy)-4-methylpent-2-yn-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-4-methylpent-2-yn-1-ol depends on the specific reactions it undergoes. For example:
Oxidation: The alcohol group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent.
Reduction: The alkyne group is hydrogenated to form an alkene or alkane, involving the addition of hydrogen atoms.
Substitution: The benzyloxy group is replaced by a nucleophile, involving the breaking and forming of covalent bonds.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure with a benzyloxy group and hydroxyl group on a benzaldehyde backbone.
5-Benzyloxyindole: Contains a benzyloxy group attached to an indole ring.
5-Benzyloxy-4-methylpent-2-en-1-ol: Similar structure but with an alkene instead of an alkyne.
Uniqueness
5-(Benzyloxy)-4-methylpent-2-yn-1-ol is unique due to the presence of both an alkyne and benzyloxy group, which allows for a wide range of chemical transformations and applications in various fields of research and industry.
Properties
CAS No. |
922721-64-0 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
4-methyl-5-phenylmethoxypent-2-yn-1-ol |
InChI |
InChI=1S/C13H16O2/c1-12(6-5-9-14)10-15-11-13-7-3-2-4-8-13/h2-4,7-8,12,14H,9-11H2,1H3 |
InChI Key |
HBUOKUXQFXVMLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC1=CC=CC=C1)C#CCO |
Origin of Product |
United States |
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